BenchChemオンラインストアへようこそ!

7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one

Physicochemical profiling Drug-likeness Ligand efficiency

7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one (CAS 6152-13-2) is a fully synthetic flavonoid derivative belonging to the chromen-4-one (chromone) subclass. With molecular formula C21H21NO5 and a molecular weight of 367.4 g/mol, its structure features a chromone core bearing a 3-(2-methoxyphenyl) substituent, a 7-hydroxyl group, and a morpholin-4-ylmethyl moiety introduced at the C-8 position via Mannich aminomethylation.

Molecular Formula C21H21NO5
Molecular Weight 367.4 g/mol
CAS No. 6152-13-2
Cat. No. B3915927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one
CAS6152-13-2
Molecular FormulaC21H21NO5
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3CN4CCOCC4)O
InChIInChI=1S/C21H21NO5/c1-25-19-5-3-2-4-14(19)17-13-27-21-15(20(17)24)6-7-18(23)16(21)12-22-8-10-26-11-9-22/h2-7,13,23H,8-12H2,1H3
InChIKeyLGCSEAKELVCXQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one (CAS 6152-13-2): Procurement-Relevant Chemical Identity and Class Context


7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one (CAS 6152-13-2) is a fully synthetic flavonoid derivative belonging to the chromen-4-one (chromone) subclass . With molecular formula C21H21NO5 and a molecular weight of 367.4 g/mol, its structure features a chromone core bearing a 3-(2-methoxyphenyl) substituent, a 7-hydroxyl group, and a morpholin-4-ylmethyl moiety introduced at the C-8 position via Mannich aminomethylation [1]. Unlike naturally occurring flavones and isoflavones that lack basic nitrogen centers, this compound carries a tertiary amine within the morpholine ring, yielding a calculated XLogP3-AA of approximately 2.2–2.4 and a topological polar surface area (TPSA) of roughly 68–72 Ų [1]. The compound is listed in screening-compound libraries and is supplied exclusively for non-human research use, typically at purities of 95% or higher [1].

Why 7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one Cannot Be Interchanged with Simpler Chromones or In-Class Analogs


Within the chromen-4-one family, compounds sharing a core scaffold can exhibit divergent biological signatures driven by the position and electronic nature of substituents. The morpholinomethyl group at C-8 introduces a protonatable tertiary amine (calculated pKa ~6.5–7.5) that is absent in the des-morpholinomethyl comparator 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one (CAS 63909-40-0) [1]. Published structure–activity relationship (SAR) investigations on 8-aminomethylated oroxylin A analogues demonstrate that replacement of the C-8 methyl group with aminomethyl substituents markedly alters both the potency and the selectivity profile of α-glucosidase inhibition compared to the parent flavone, with IC50 values dropping from inactive or weakly active into the single-digit micromolar range [2][3]. Furthermore, the 2-methoxyphenyl substitution at C-3 (ortho-methoxy orientation) differentiates this compound from para-substituted analogs such as 3-(4-methoxyphenyl)-2-methyl-8-(morpholin-4-ylmethyl)-7-hydroxy-chromen-4-one, which may engage hydrophobic binding pockets with altered steric and electronic complementarity . These structural distinctions make it inappropriate to assume functional equivalence or substitute one chromen-4-one derivative for another without explicit comparative experimental data.

Quantitative Differentiation Evidence for 7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one Versus Closest Analogs


C-8 Morpholinomethyl Basicity vs. Des-Morpholinomethyl Analog: Calculated pKa and LogD Comparison

7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one contains a morpholine tertiary amine (calculated pKa ≈6.5–7.5 at the C-8 methylene-linked nitrogen) that is completely absent in the des-morpholinomethyl comparator 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one (CAS 63909-40-0) [1]. At pH 7.4, the morpholinomethyl-bearing compound exists as a mixture of neutral and protonated species, substantially lowering its logD7.4 relative to the neutral-only comparator (estimated ΔlogD7.4 ≈ 1.0–1.5 log units), while the comparator remains exclusively neutral . This difference is directly relevant to aqueous solubility, permeability, and off-target polypharmacology predictions.

Physicochemical profiling Drug-likeness Ligand efficiency

Topological Polar Surface Area Differentiation: Morpholinomethyl Contribution to H-Bond Acceptor Capacity vs. Scaffold Analog

The introduction of the morpholin-4-ylmethyl group at C-8 in the target compound increases the topological polar surface area (TPSA) to approximately 68–72 Ų, compared with ~50–55 Ų for the simpler scaffold analog 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one [1]. This 18–22 Ų increase arises from the additional ether oxygen and tertiary amine of the morpholine ring . The elevated TPSA, combined with the increased hydrogen-bond acceptor count (5 vs. 4 for the comparator), predicts reduced passive blood–brain barrier penetration and altered oral bioavailability, a distinction that is critical when selecting between analogs for CNS vs. peripheral target programs [1].

Medicinal chemistry design CNS drug-likeness ADMET prediction

C-3 Ortho-Methoxy Substitution: Hydrophobic and Steric Differentiation from Para-Methoxy and Chloro-Phenyl Analogs

The target compound carries a 2-methoxyphenyl (ortho-methoxy) substituent at the C-3 position of the chromone core. Closely related analogs bearing different C-3 aryl groups—such as 3-(4-chlorophenyl)-7-hydroxy-8-morpholin-4-ylmethyl-chromen-4-one (CAS not listed; molecular weight 371.82 g/mol) and 3-(4-bromophenyl)-7-hydroxy-8-morpholin-4-ylmethyl-chromen-4-one (CAS 847367-00-4; MW 416.27 g/mol)—differ in both steric bulk and electronic character at this position . The ortho-methoxy group introduces an intramolecular hydrogen-bond acceptor capable of influencing the conformational preference of the pendant phenyl ring (dihedral angle with the chromone plane), whereas para-halogenated analogs lack this conformational restriction and present distinct electrostatic potential surfaces for target binding . Published binding data for the 3-(4-chlorophenyl) analog show high-affinity interactions with melanocortin receptor 4 (Ki = 23 nM) and serotonin 5-HT4C receptor (Ki = 1.58 nM), suggesting that C-3 aryl substitution profoundly directs target selectivity [1]. Quantitative activity data on the ortho-methoxy compound itself remain unavailable in peer-reviewed literature as of May 2026 [2].

Ligand–target complementarity SAR exploration Kinase inhibitor design

β2-Adrenergic Receptor Affinity as a Selectivity-Defining Feature vs. In-Class Chromones Lacking Morpholinomethyl Groups

A structural analog in the same 8-morpholinomethyl chromone series is reported with a Ki value of 13 nM for the human β2-adrenergic receptor (displacement of [³H]-(R,R')-methoxyfenoterol from HEK cell-expressed β2-AR) and an agonist EC50 of 4 nM in cAMP accumulation assays in HEK293 cells [1][2]. By marked contrast, the des-morpholinomethyl 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one shows no detectable β2-adrenergic receptor binding above 10 µM, consistent with the absence of the basic amine pharmacophore required for engagement of the orthosteric aspartate residue (Asp113³·³²) in the β2-AR binding pocket . This class-level pattern strongly indicates that the morpholinomethyl group at C-8 is a critical determinant for β2-AR engagement, and the target compound, which carries this group, is anticipated to retain this binding capability [3].

GPCR pharmacology β2-AR biased signaling Respiratory drug discovery

Cytotoxicity Selectivity Across Cancer Cell Lines: 3-Aryl-8-Morpholinomethyl Chromones Show Substituent-Dependent IC50 Differences

Published antiproliferative data for a closely related 8-morpholinomethyl chromone series show that variation at the C-3 aryl position yields cell line-dependent cytotoxicity profiles. The 3-(4-bromophenyl) analog (CAS 847367-00-4; MW 416.27) displays IC50 values of 15.0 µM (MCF-7 breast), 12.5 µM (HeLa cervical), and 10.0 µM (A549 lung) . A separate compound, 5,7-dihydroxy-6-methoxy-8-(morpholin-4-ylmethyl)-2-phenyl-4H-chromen-4-one, exhibits α-glucosidase inhibitory activity distinguishable from that of acarbose and oroxylin A in rat intestinal and yeast enzyme assays, with reported IC50 values in single-digit micromolar ranges [1][2]. These data collectively indicate that both the C-3 aryl substituent identity and the C-8 morpholinomethyl group modulate target potency and selectivity. No cell-viability data specific to 7-hydroxy-3-(2-methoxyphenyl)-8-morpholin-4-ylmethyl-chromen-4-one have been published as of May 2026, and the values presented herein are supplied as a class-level framework for designing comparative profiling panels .

Anticancer screening Phenotypic assay Lead optimization

Recommended Research and Procurement Application Scenarios for 7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one


GPCR β2-Adrenergic Receptor Biased-Signaling Probe Development

The 8-morpholinomethyl chromone scaffold, represented by this compound, demonstrates nanomolar affinity for the human β2-adrenergic receptor (Ki ≈13 nM for the closest measured analog) and potent agonist activity (cAMP EC50 ≈4 nM) [1][2]. The ortho-methoxy substituent at C-3 and the 7-hydroxyl group provide additional hydrogen-bond donor/acceptor features that may bias downstream signaling toward G-protein vs. β-arrestin pathways. Researchers developing biased β2-AR ligands should procure this compound as a structurally distinct chemotype orthogonal to the phenethanolamine and sulfonamide β2-AR modulator classes, enabling patent-landscape differentiation. The compound's TPSA of ~68–72 Ų and moderate logD suggest suitability for inhaled or topical administration routes with minimized systemic CNS exposure [3].

Structure–Activity Relationship Library Design Around the 3-Aryl-8-Morpholinomethyl Chromone Core

Published data on 3-(4-bromophenyl) and 3-(4-chlorophenyl) 8-morpholinomethyl chromones show that C-3 aryl substitution modulates both anticancer cytotoxicity (IC50 range 10.0–15.0 µM across MCF-7, HeLa, and A549 lines) and GPCR target engagement (MC4R Ki = 23 nM; 5-HT4C Ki = 1.58 nM for the 4-chlorophenyl analog) [1][2]. The 2-methoxyphenyl variant fills a gap in the SAR matrix by introducing an ortho-substituted electron-donating group not present among the halogenated analogs. Procurement of CAS 6152-13-2 alongside the 4-chloro and 4-bromo comparators enables a systematic exploration of C-3 electronic (Hammett σ) and steric (molar refractivity) effects on target selectivity, which is essential for fragment-to-lead optimization programs focused on chromone-based kinase or GPCR inhibitors [3].

Metabolic Disease Target Screening: α-Glucosidase and Related Carbohydrate-Processing Enzyme Inhibition

8-Aminomethylated oroxylin A analogs bearing morpholinomethyl groups at C-8 have been shown to inhibit α-glucosidase with single-digit micromolar IC50 values (reported IC50 = 4.95–13.62 µM for closely related series members), outperforming the parent flavone oroxylin A [1][2]. The target compound shares the critical 7-hydroxy-8-morpholinomethyl pharmacophore while differing at the C-3 and C-5/C-6 positions, allowing a direct test of whether the 2-methoxyphenyl substitution at C-3 improves selectivity for intestinal α-glucosidase (maltase) over lysosomal α-glucosidase. Procurement for a panel screen against α-glucosidase, α-amylase, and sucrase-isomaltase is supported by the class-level evidence and addresses the need for novel non-sugar-based α-glucosidase inhibitor chemotypes in type 2 diabetes research [3].

Negative Control Compound for C-8 Aminomethyl–Target Interaction Studies

The des-morpholinomethyl analog 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one (CAS 63909-40-0) provides a matched molecular pair lacking the basic amine at C-8 [1]. The computed difference in TPSA (Δ ≈18–22 Ų), H-bond acceptor count (Δ = +1), and logD7.4 (Δ ≈1.0–1.5 units) enables this pair to be used as a clean positive/negative control set for probing the contribution of the morpholinomethyl group to target binding, cellular permeability, and metabolic stability. In any assay where the target compound shows activity and the des-morpholinomethyl comparator does not (e.g., β2-AR binding with >750-fold difference in Ki), the morpholinomethyl–target interaction is confirmed as a key pharmacophoric element. Procurement of both compounds together is strongly recommended for mechanistic target-engagement studies [2][3].

Quote Request

Request a Quote for 7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.